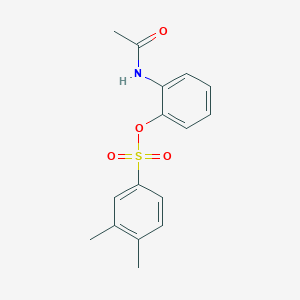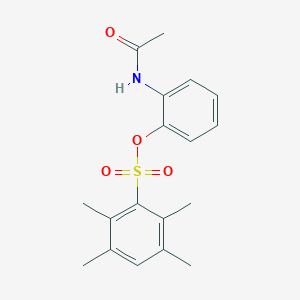
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is used to treat pain, inflammation, and swelling caused by various medical conditions such as arthritis, menstrual cramps, and acute pain. However,
Mécanisme D'action
The mechanism of action of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide reduces inflammation and pain.
Biochemical and Physiological Effects:
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also reduces the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing inflammation. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is that it is not water-soluble, which can make it difficult to administer in certain experiments. It can also have off-target effects, which can affect the results of experiments.
Orientations Futures
There are several future directions for the research on 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could be beneficial in preventing or slowing down the progression of the disease. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. It has been found to have anti-tumor properties, and combining it with other drugs could enhance its efficacy and reduce toxicity. Additionally, further research can be conducted to investigate its potential use in the treatment of other inflammatory disorders such as Crohn's disease and rheumatoid arthritis.
Conclusion:
In conclusion, 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a promising compound for scientific research. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the treatment of various diseases. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and pain. Although it has some limitations, its advantages make it a valuable tool in scientific research. Further research can be conducted to explore its potential use in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxy-5-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain a pure compound with a high yield.
Applications De Recherche Scientifique
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential application in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
Propriétés
Nom du produit |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H12ClNO4S |
Poids moléculaire |
313.76 g/mol |
Nom IUPAC |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
Clé InChI |
HANZKKJFFHVTLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)






![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)





